
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is C8H8BrFO2 . The average mass is 235.050 Da and the monoisotopic mass is 233.969162 Da .Physical And Chemical Properties Analysis
“(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2. The average mass is 235.050 Da and the monoisotopic mass is 233.969162 Da .Aplicaciones Científicas De Investigación
Pharmaceutical Research
Drug Synthesis and Development: This compound is a potential precursor in the synthesis of various pharmaceuticals. Its structural motifs are present in molecules that exhibit a range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties . It could be used to develop new therapeutic agents, particularly those targeting specific receptors or enzymes within the body.
Material Science
Advanced Material Fabrication: The bromo and fluoro substituents on the aromatic ring make it a candidate for the synthesis of advanced materials. These could include polymers with specific fluorescence properties or materials that require a degree of resistance to thermal or chemical degradation .
Chemical Synthesis
Organic Synthesis Intermediates: In organic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its halogenated aryl-methanol structure is valuable for subsequent transformations through reactions like Grignard reactions, Suzuki coupling, or as a protecting group for further synthetic steps .
Analytical Chemistry
Chromatographic Standards: Due to its unique structure, (5-Bromo-3-fluoro-2-methoxyphenyl)methanol can be used as a standard or reference compound in chromatographic analysis techniques, aiding in the identification and quantification of similar compounds in complex mixtures .
Environmental Science
Environmental Monitoring: Compounds like (5-Bromo-3-fluoro-2-methoxyphenyl)methanol can be used to study environmental processes, such as the degradation of pollutants. Its stability under various conditions makes it a good candidate for tracing and monitoring studies .
Biochemistry
Enzyme Inhibition Studies: The structural features of this compound suggest potential use in biochemistry for studying enzyme-substrate interactions. It could act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .
Agriculture
Pesticide Development: The bromo and fluoro groups in this compound could be useful in the development of new pesticides. These elements are often found in compounds with insecticidal or fungicidal properties, which can be explored to enhance crop protection strategies .
Food Industry
Food Safety Analysis: While not directly used in food, derivatives of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol could be involved in the synthesis of compounds used in food safety analysis, such as detecting contaminants or ensuring the quality of food packaging materials .
Direcciones Futuras
“(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is used as a building block in the synthesis of various pharmaceuticals and other organic compounds. A related compound, 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene, is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new pharmaceuticals.
Propiedades
IUPAC Name |
(5-bromo-3-fluoro-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMACJKTPMUUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628957 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470668-69-0 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

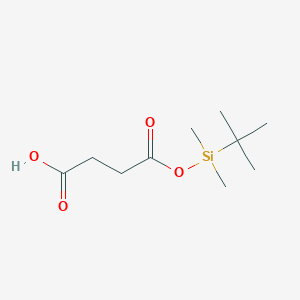

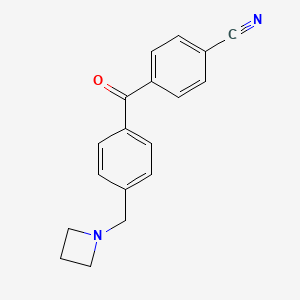


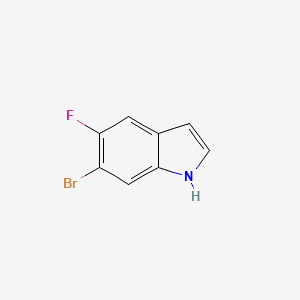
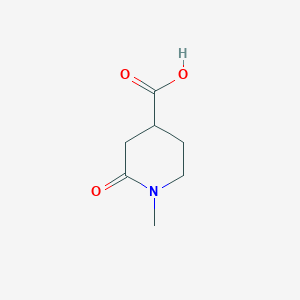

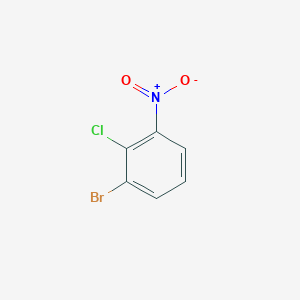
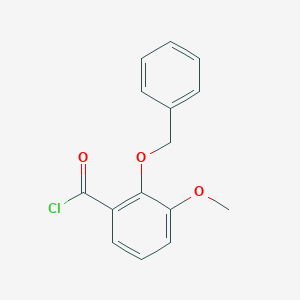
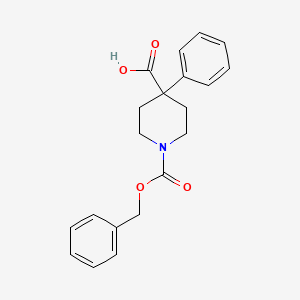
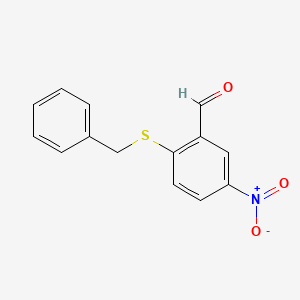

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)